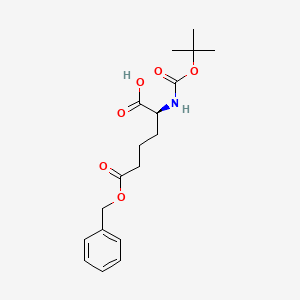

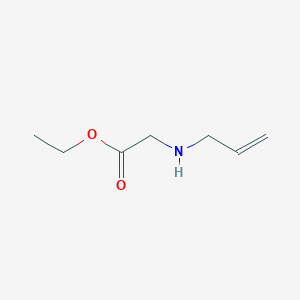

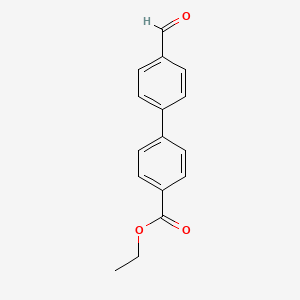

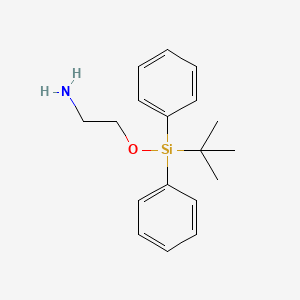

![molecular formula C7H8N2O2 B1337945 Benzo[1,3]dioxol-5-YL-hydrazine CAS No. 62646-09-7](/img/structure/B1337945.png)

Benzo[1,3]dioxol-5-YL-hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[1,3]dioxol-5-YL-hydrazine is a chemical compound that has been studied for various applications . It has been used in the synthesis of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which have been used for the detection of carcinogenic lead .

Synthesis Analysis

The synthesis of BDMMBSH, which includes Benzo[1,3]dioxol-5-YL-hydrazine, was achieved via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The BDMMBSH derivatives were characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Applications De Recherche Scientifique

Anticancer Research

Benzo[1,3]dioxol-5-yl-hydrazine: derivatives have been designed and synthesized for their potential anticancer properties. A series of compounds bearing this moiety have shown antiproliferative activity against various cancer cell lines, including CCRF-CEM (acute lymphoblastic leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) cells .

Sensor Development

This compound has also been utilized in the development of sensors. Specifically, derivatives of Benzo[1,3]dioxol-5-yl-hydrazine have been modified on a glassy carbon electrode (GCE) with a conducting polymer matrix to create a selective sensor for lead ions (Pb2+) .

Biological Activities and Structure–Activity Relationship

Further research into the biological activities and structure–activity relationship of Benzo[1,3]dioxol-5-yl-hydrazine derivatives has led to the synthesis of novel series of pyrazoline derivatives. These derivatives incorporate a 3,4-methylenedioxybenzene scaffold and have been studied for their potential biological activities .

Mécanisme D'action

Target of Action

Benzo[1,3]dioxol-5-YL-hydrazine and its derivatives have been found to exhibit significant activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The primary targets of this compound are microtubules and their component protein, tubulin .

Mode of Action

The compound interacts with its targets, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound’s interaction with tubulin affects the assembly of microtubules, a crucial component of the cell’s cytoskeleton . This disruption in microtubule dynamics leads to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells .

Pharmacokinetics

The compound’s anticancer activity suggests that it has sufficient bioavailability to exert its effects on target cells .

Result of Action

The result of the compound’s action is cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICYFFZBYGXTAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505929 |

Source

|

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxol-5-ylhydrazine | |

CAS RN |

62646-09-7 |

Source

|

| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.